Methyl (s)-2-bromobutanoate
Description
Significance of Enantiomerically Pure α-Haloesters in Modern Organic Chemistry
Enantiomerically pure α-haloesters are powerful intermediates in organic synthesis due to the presence of two key functional groups: the ester and the α-halogen. wikipedia.orgnih.gov The halogen atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents at the chiral center. wikipedia.org Furthermore, the ester functionality can be readily transformed into other groups such as carboxylic acids, amides, or alcohols, providing a gateway to a diverse array of molecular structures. wikipedia.org
The ability to perform these transformations while maintaining the stereochemical integrity of the α-carbon is crucial. The use of enantiomerically pure α-haloesters allows chemists to construct complex molecules with a high degree of stereocontrol, a fundamental requirement in the synthesis of many modern pharmaceuticals and other biologically active compounds. nih.gov
Role of Methyl (S)-2-Bromobutanoate as a Versatile Chiral Building Block
This compound is a prime example of a versatile chiral building block. acs.orgsigmaaldrich.com Its specific (S)-configuration at the C2 position makes it a valuable precursor for the synthesis of a range of chiral molecules. This compound is frequently employed in the synthesis of pharmaceuticals, where the introduction of a specific stereocenter is often a key step in achieving the desired therapeutic effect. acs.orglookchem.com
The bromine atom in this compound is susceptible to displacement by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with retention or inversion of configuration, depending on the reaction conditions and the nucleophile used. This reactivity, coupled with the manipulability of the methyl ester group, provides a powerful toolkit for the asymmetric synthesis of complex target molecules.
One notable application is in the Reformatsky reaction, where α-haloesters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. chemicalbook.comacs.org The use of chiral α-haloesters like this compound in this reaction can lead to the formation of new stereocenters with a high degree of diastereoselectivity.
Historical Context and Evolution of Asymmetric Synthesis of Chiral Halogenated Compounds
The field of asymmetric synthesis has a rich history, dating back to the pioneering work of scientists like Louis Pasteur. researchgate.net However, the development of practical and efficient methods for the asymmetric synthesis of chiral halogenated compounds is a more recent achievement. researchgate.netunivpancasila.ac.id
Early methods for obtaining enantiomerically enriched halogenated compounds often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material. researchgate.net The advent of catalytic asymmetric synthesis in the latter half of the 20th century revolutionized the field. nobelprize.org Researchers developed chiral catalysts capable of directing a reaction to selectively produce one enantiomer over the other, often with high efficiency and enantioselectivity. nobelprize.orgresearchgate.net
The synthesis of chiral α-haloesters has benefited significantly from these advances. Methods such as the enantioselective protonation of enolates and the use of chiral auxiliaries have been developed to produce these compounds with high optical purity. academie-sciences.frresearchgate.net More recently, biocatalytic methods, employing enzymes such as enoate reductases, have emerged as powerful tools for the synthesis of enantiomerically pure α-haloesters like this compound. acs.orgacs.org These enzymatic methods often offer high selectivity and operate under mild reaction conditions, making them an attractive alternative to traditional chemical methods. acs.org
The continuous evolution of asymmetric synthesis provides chemists with an ever-expanding toolbox for the construction of complex chiral molecules, with compounds like this compound playing a central role in these endeavors.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-bromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQDNMQADCHGH-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114438-76-5 | |
| Record name | methyl (2S)-2-bromobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Methyl S 2 Bromobutanoate
Chemical Synthesis Approaches and Challenges in Stereocontrol
The chemical synthesis of methyl (S)-2-bromobutanoate primarily involves the introduction of a bromine atom at the α-position of a butanoic acid derivative and subsequent esterification. However, controlling the stereochemistry at the newly formed chiral center presents a significant challenge.
Direct Halogenation Protocols for Butanoic Acid Derivatives
A classic method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. rsc.orgresearchgate.netlibretexts.org This reaction typically involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). researchgate.netlibretexts.org The reaction proceeds via the formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. libretexts.org This enol intermediate then reacts with bromine to afford the α-bromo acyl bromide, which is subsequently hydrolyzed to the α-bromo carboxylic acid. researchgate.net
A significant drawback of the HVZ reaction, when applied to substrates that will generate a chiral center, is the lack of stereocontrol. The enol intermediate is planar, and the subsequent attack by bromine can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. libretexts.org Thus, while direct halogenation is a powerful tool for introducing the bromine atom, it necessitates further steps to resolve the enantiomers or the implementation of stereocontrolled strategies to be suitable for the synthesis of enantiopure compounds like this compound.
One strategy to overcome this limitation is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral oxazolidinone, such as those developed by Evans, can be acylated with butanoyl chloride to form an N-butanoyl oxazolidinone. wikipedia.orgwilliams.edu The chiral auxiliary then sterically hinders one face of the enolate formed upon deprotonation, directing the electrophilic brominating agent (e.g., N-bromosuccinimide, NBS) to the other face, resulting in a diastereoselective bromination. nih.gov Subsequent cleavage of the auxiliary yields the enantiomerically enriched (S)-2-bromobutanoic acid.
Esterification of Chiral 2-Bromobutanoic Acid Precursors
Once the chiral (S)-2-bromobutanoic acid is obtained, it can be converted to its methyl ester via standard esterification methods. A common and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.org This is an equilibrium reaction, and to drive it towards the product, a large excess of methanol is often used.
Another approach to obtaining this compound is through the enzymatic resolution of a racemic mixture of 2-bromobutanoic acid or its ester. This method takes advantage of the stereoselectivity of enzymes, particularly lipases. For example, a racemic mixture of 2-bromobutanoic acid can be subjected to esterification with methanol catalyzed by a lipase (B570770), such as Candida rugosa lipase. semanticscholar.org The enzyme will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. By carefully choosing the lipase and reaction conditions, one can obtain either the (S)-ester or the unreacted (R)-acid in high enantiomeric excess. Similarly, enzymatic hydrolysis of a racemic mixture of methyl 2-bromobutanoate can be employed, where the enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, allowing for the separation of the desired (S)-ester.
Mechanistic Considerations in Chemical Halogenation and Esterification
The mechanism of the Hell-Volhard-Zelinsky reaction is crucial to understanding its lack of stereoselectivity. The key steps are:
Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. researchgate.net
Enolization: The acyl bromide, catalyzed by the HBr generated in situ, tautomerizes to its enol form. This enol is planar at the α-carbon. libretexts.org
Bromination: The electron-rich double bond of the enol attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide. Due to the planar nature of the enol, this attack is not stereoselective. libretexts.org
Hydrolysis/Esterification: The α-bromo acyl bromide can then react with water to give the α-bromo carboxylic acid or with an alcohol to directly form the α-bromo ester. researchgate.net
The Fischer esterification, in contrast, does not involve the chiral center directly. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation then gives the final ester product. Since none of these steps affect the configuration of the α-carbon, the stereochemical integrity of the chiral 2-bromobutanoic acid precursor is maintained during esterification.
Biocatalytic Routes to Enantiopure this compound
Biocatalysis offers a powerful and often more environmentally benign alternative to traditional chemical synthesis for the production of chiral compounds. Enzymes can operate under mild conditions and exhibit high stereoselectivity, making them ideal for the synthesis of enantiopure molecules like this compound.
Enoate Reductase-Mediated Bioreductions
A highly efficient biocatalytic approach for the synthesis of this compound involves the asymmetric bioreduction of a prochiral substrate, methyl (Z)-2-bromocrotonate, using enoate reductases. nih.gov These enzymes catalyze the stereoselective reduction of activated carbon-carbon double bonds. nih.gov
Enoate reductases belonging to the Old Yellow Enzyme (OYE) family have been successfully employed for the synthesis of this compound. nih.gov In a notable study, several members of the OYE family, specifically OYE1, OYE2, and OYE3 from baker's yeast (Saccharomyces cerevisiae), were shown to catalyze the bioreduction of methyl (Z)-2-bromocrotonate to yield this compound with high enantiomeric excess (ee). nih.gov
The bioreduction using baker's yeast fermentation of methyl (Z)-2-bromocrotonate afforded (S)-2-bromobutanoic acid with an impressive 97% ee. nih.gov Furthermore, biotransformations using the isolated OYE1-3 enzymes also yielded this compound with a 97% ee. nih.gov An interesting observation from these studies was that both the (Z)- and (E)-diastereoisomers of the starting α-bromo unsaturated ester led to the formation of the same (S)-enantiomer of the reduced product, highlighting the robust stereochemical control exerted by these enzymes. nih.gov
The following table summarizes the key findings of the biocatalytic reduction of methyl (Z)-2-bromocrotonate:
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |
| Baker's Yeast | Methyl (Z)-2-bromocrotonate | (S)-2-Bromobutanoic acid | 97% |
| OYE1-3 | Methyl (Z)-2-bromocrotonate | This compound | 97% |
Substrate Scope and Stereoselectivity in OYE-Catalyzed Reductions (e.g., Methyl (Z)-2-Bromocrotonate as Precursor)
Ene-reductases from the Old Yellow Enzyme (OYE) family are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.gov Their utility in producing chiral compounds is well-established, owing to their broad substrate tolerance and typically high stereoselectivity. nih.govsemanticscholar.org These enzymes are particularly appealing for industrial applications due to their efficiency in creating chiral intermediates for pharmaceuticals, agrochemicals, and fine chemicals. nih.gov
The synthesis of this compound serves as a key example of their application. Using Methyl (Z)-2-bromocrotonate as a precursor, biotransformations with OYE family enzymes, specifically OYE1-3, yield the desired (S)-enantiomer with high fidelity. acs.org Research has demonstrated that these enzymatic reductions are highly stereoselective, consistently producing this compound in high enantiomeric excess. acs.org
A notable characteristic of these OYE-catalyzed reactions is that both the (Z)- and (E)-diastereoisomers of the α-bromo unsaturated ester precursor are reduced to the same (S)-enantiomer of the final product. acs.org This convergence simplifies precursor sourcing and process control. The stereochemical outcome is dictated by the specific arrangement of the substrate within the enzyme's binding site, a factor that can be rationalized through structural modeling. rsc.org
Table 1: OYE-Catalyzed Reduction of Methyl (Z)-2-Bromocrotonate
| Enzyme Family | Precursor Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Old Yellow Enzyme (OYE1-3) | Methyl (Z)-2-Bromocrotonate | This compound | 97% |
Whole-Cell Biotransformations (e.g., Baker's Yeast Fermentation)
Whole-cell biotransformations provide a practical and cost-effective method for conducting enzymatic reactions, as they eliminate the need for costly and time-consuming enzyme purification. mdpi.com Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst due to its availability, low cost, and the presence of a wide array of reductive enzymes. nih.govacs.org
In the synthesis of halogenated chiral compounds, baker's yeast has proven to be a highly effective system. The fermentation of Methyl (Z)-2-bromocrotonate using baker's yeast results in the production of (S)-2-bromobutanoic acid, the carboxylic acid analogue of the target ester, with an excellent enantiomeric excess of 97%. acs.org The yeast's native enzymes, including members of the OYE family, are responsible for this highly selective reduction. nih.govacs.org The process involves resuspending yeast cells in a buffer, adding the substrate, and allowing the biotransformation to proceed under controlled conditions. nih.gov
Table 2: Baker's Yeast Fermentation for Chiral Bromoalkanoic Acid Synthesis
| Biocatalyst | Precursor Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Baker's Yeast (Saccharomyces cerevisiae) | Methyl (Z)-2-Bromocrotonate | (S)-2-Bromobutanoic acid | 97% |
Analysis of Enantioconvergent versus Enantiodivergent Bioreduction Pathways
In the context of asymmetric synthesis, biocatalytic reductions can follow different stereochemical pathways. The ultimate goal is often to access either enantiomer of a target product, which requires the availability of stereocomplementary enzymes or pathways. nih.govsemanticscholar.org
An enantiodivergent process utilizes two different catalysts (or catalyst variants) that, when acting on the same substrate, produce opposite enantiomers of the product. nih.gov While highly desirable, the natural occurrence of such stereocomplementary enzyme pairs is limited, often necessitating protein engineering to invert the stereoselectivity of a known enzyme. nih.govuni-marburg.de
Conversely, an enantioconvergent process occurs when multiple stereoisomers of a starting material are converted into a single stereoisomer of the product. The OYE-catalyzed reduction of methyl 2-bromocrotonate is a clear example of this pathway. As mentioned, both the (E) and (Z) isomers of the substrate precursor are transformed into the same this compound product. acs.org This convergence is advantageous as it funnels different starting materials into a single, desired chiral outcome, thereby maximizing the yield of the target enantiomer from a mixed-isomer substrate pool.
Process Optimization and Scale-up Considerations for Biocatalytic Production
Transitioning a biocatalytic process from the laboratory to an industrial scale requires careful optimization of multiple parameters to ensure efficiency, sustainability, and economic viability. researchgate.netmdpi.com Key considerations include maximizing space-time yields and catalyst productivity while minimizing enzyme consumption. srce.hr
Several factors are critical for the successful scale-up of the biocatalytic production of this compound:
Choice of Biocatalyst : The decision to use isolated enzymes versus whole cells depends on factors like the cost of enzyme purification versus the potential for side reactions within a whole-cell system. mdpi.com While whole cells avoid purification, they may have lower specific activity.
Reaction Conditions : Optimizing pH, temperature, and co-solvent concentrations is crucial for enzyme stability and activity. srce.hr For whole-cell systems, parameters such as cell density and buffer composition must be fine-tuned. nih.gov
Substrate and Product Concentration : High substrate concentrations can lead to inhibition or toxicity, while product accumulation can also inhibit the enzyme. Process engineering strategies, such as fed-batch or continuous-flow reactors, can mitigate these issues. researchgate.netsrce.hr
Downstream Processing : The separation of the product from the biocatalyst and aqueous medium is a significant step. The choice of whole cells or immobilized enzymes can simplify catalyst removal. researchgate.net
By systematically addressing these engineering and optimization challenges, biocatalytic routes can be developed into robust, large-scale manufacturing processes for valuable chiral intermediates. mdpi.commiddlebury.edu
Chemical Reactivity and Mechanistic Investigations of Methyl S 2 Bromobutanoate
Nucleophilic Substitution Reactions of the Bromine Moiety
The bromine atom, being a good leaving group, makes the C2 carbon of methyl (S)-2-bromobutanoate susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups at the stereocenter.
Nucleophilic substitution reactions at the chiral center of this compound predominantly proceed via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. byjus.comchemistrysteps.com This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromine atom). byjus.comlibretexts.org
This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. byjus.comlibretexts.orgmasterorganicchemistry.com Therefore, if the starting material is the (S)-enantiomer, the product of the S(_N)2 reaction will be the (R)-enantiomer. masterorganicchemistry.comyoutube.com The transition state of the reaction involves a trigonal bipyramidal geometry where the carbon atom is momentarily pentacoordinate. masterorganicchemistry.com
The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. chemistrysteps.comyoutube.com Steric hindrance around the reaction center can significantly affect the reaction rate. Since this compound is a secondary alkyl halide, it is more sterically hindered than a primary alkyl halide, which can slow down the reaction rate compared to simpler analogs. libretexts.orgmasterorganicchemistry.com
| Reaction Parameter | Description |
| Mechanism | S(_N)2 (Bimolecular Nucleophilic Substitution) byjus.com |
| Stereochemistry | Inversion of configuration (Walden Inversion) libretexts.orgmasterorganicchemistry.com |
| Kinetics | Second-order (rate depends on both substrate and nucleophile) chemistrysteps.comyoutube.com |
| Transition State | Trigonal bipyramidal masterorganicchemistry.com |
In derivatives of this compound that contain other functional groups, the concepts of regioselectivity and chemoselectivity become critical.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. study.comstudy.com For instance, if a derivative contains both the bromoester functionality and another reactive group like a ketone or an alkene, a carefully chosen nucleophile or reagent might react selectively with the bromine at the C2 position without affecting the other functional group. study.comresearchgate.net The choice of reagent and reaction conditions is paramount in achieving high chemoselectivity. researchgate.net
Regioselectivity concerns the preference for a reaction to occur at one position over another. study.comstudy.com In the context of multi-functionalized derivatives, this could involve, for example, a reagent that could potentially react at either the C2 or another position on the molecule. The electronic and steric environment of the different potential reaction sites will dictate the regiochemical outcome. durgapurgovtcollege.ac.in
For example, in a molecule containing both an α-bromo ester and a less reactive functional group, a soft nucleophile would likely favor the S(_N)2 reaction at the C2 position, demonstrating chemoselectivity. If the molecule had another potential electrophilic site, the inherent reactivity of each site would determine the regioselectivity of the nucleophilic attack.
Redox Transformations
The functional groups within this compound can undergo both reduction and oxidation reactions, allowing for further synthetic manipulations.
The ester group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH(_4)). The reduction of the ester is a fundamental transformation in organic synthesis, providing access to chiral 1,2-diols if the bromine is subsequently replaced by a hydroxyl group.
It is important to consider the chemoselectivity of the reduction. Strong hydrides like LiAlH(_4) will also reduce the carbon-bromine bond. Therefore, to selectively reduce the ester without affecting the bromine atom, milder or more specific reducing agents and reaction conditions would be necessary.
Oxidation of this compound is less common, as the carbon atoms are in relatively low oxidation states. However, oxidative processes can be relevant in the context of its combustion or in specific synthetic transformations. Studies on the oxidation of similar small methyl esters, like methyl butanoate, show that it proceeds through a series of hydrogen abstraction, oxygen addition, isomerization, and decomposition steps. researchgate.netkaust.edu.sa These pathways are generally observed at high temperatures. kaust.edu.sa
In a synthetic context, functional group interconversions might involve oxidation of a derivative. For instance, if the ester were to be hydrolyzed to the carboxylic acid and the bromine substituted with a hydroxyl group, the resulting α-hydroxy acid could be oxidized.
Ester Hydrolysis and Transesterification Reactions
The ester functionality of this compound can undergo hydrolysis and transesterification, which are important reactions for modifying the ester group or deprotecting the carboxylic acid.
Ester Hydrolysis : This reaction involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst, to yield the corresponding carboxylic acid ((S)-2-bromobutanoic acid) and methanol (B129727). libretexts.org
Acid-catalyzed hydrolysis is a reversible process. libretexts.org
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that produces the carboxylate salt of the acid. libretexts.org This method is often preferred for its high yield and irreversibility.
Transesterification : This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comnih.gov For example, reacting this compound with ethanol (B145695) would yield ethyl (S)-2-bromobutanoate and methanol. This reaction is typically an equilibrium process, and driving the reaction to completion often requires using the reactant alcohol as the solvent or removing the methanol byproduct. masterorganicchemistry.com
| Reaction | Reagents | Products | Key Features |
| Acidic Hydrolysis | H(_2)O, H catalyst | (S)-2-Bromobutanoic acid + Methanol | Reversible reaction libretexts.org |
| Basic Hydrolysis (Saponification) | H(_2)O, Base (e.g., NaOH) | (S)-2-Bromobutanoate salt + Methanol | Irreversible reaction libretexts.org |
| Transesterification | R'OH, Acid or Base catalyst | (S)-2-Bromobutanoate-R' + Methanol | Equilibrium process masterorganicchemistry.com |
Carbon-Carbon Bond Forming Reactions
This compound serves as a versatile building block in organic synthesis, particularly in reactions that form new carbon-carbon bonds. Its reactivity is centered around the electrophilic carbon atom bearing the bromine atom, making it a suitable substrate for a variety of coupling and addition reactions.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of analogous α-bromo esters provides a strong indication of its potential in such transformations. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
A key application of this methodology is the α-arylation of esters, which allows for the direct formation of a carbon-carbon bond between the α-carbon of the ester and an aryl group. Research has shown that palladium catalysts, in conjunction with bulky, electron-rich phosphine (B1218219) ligands, are effective for the α-arylation of esters with aryl bromides. For instance, the use of Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as o-biphenyl phosphines has been successful in promoting these reactions. nih.gov The choice of base is also crucial, with lithium hexamethyldisilazide (LiHMDS) being a common choice. nih.gov
The general reaction conditions for the α-arylation of α-bromo esters often involve a palladium source, a phosphine ligand, a base, and a suitable solvent. The reaction can proceed at temperatures ranging from room temperature to 80 °C, providing good yields and high selectivity for monoarylation. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Esters
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ | o-biphenyl phosphine | LiHMDS | THF | 25-80 |
| 2 | Pd₂(dba)₃ | o-biphenyl phosphine | LiHMDS | Toluene | 25-80 |
This table presents generalized conditions based on the literature for α-arylation of esters and serves as a predictive model for the reactivity of this compound.
The reaction scope is generally broad, tolerating a variety of functional groups on the arylboronic acid partner. This allows for the synthesis of a diverse range of α-aryl butanoates, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
This compound can also participate as an electrophile in Michael additions and subsequent annulation reactions, leading to the formation of more complex cyclic structures. In the context of a Michael-type reaction, the α-bromo ester can react with a nucleophile, which adds to the electrophilic carbon.
While direct Michael additions to this compound are not extensively reported, related reactions involving α-bromo-α,β-unsaturated esters highlight the potential reactivity. In these systems, organocuprates are often used as soft nucleophiles that favor 1,4-conjugate addition. The diastereoselectivity of such additions can be controlled by the stereochemistry of the starting material and the reaction conditions.
Annulation reactions, which involve the formation of a new ring, can be initiated by a Michael addition. For example, a cobalt-catalyzed annulation of styrenes with α-bromoacetic acids has been reported to yield γ-lactones. nih.gov This type of reaction proceeds through the addition of a radical generated from the α-bromo compound to the styrene, followed by an intramolecular cyclization. A similar strategy could potentially be applied to this compound, reacting with a suitable acceptor to form a five-membered ring system.
Table 2: Example of a Cobalt-Catalyzed Annulation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product |
| Styrene | α-Bromoacetic acid | Co(NO₃)₂·6H₂O | Dipivaloylmethane (dpm) | γ-Lactone |
This table illustrates a related annulation reaction and suggests a potential synthetic route that could be explored for this compound.
The functional group tolerance in these cobalt-catalyzed reactions is noteworthy, with halogen, ester, and nitro groups being compatible with the reaction conditions. nih.gov This suggests that this compound could be a viable substrate for similar annulation strategies, leading to the synthesis of functionalized lactones.
Mechanistic Studies of Enzymatic Transformations (e.g., OYE-Mediated Reduction Mechanisms)
This compound is a chiral molecule, and its synthesis can be achieved with high enantioselectivity using enzymatic methods. One of the most prominent enzyme families for this purpose is the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds.
The production of this compound via an OYE-mediated reduction would typically start from an α-bromo-α,β-unsaturated ester, such as methyl 2-bromo-2-butenoate. The enzyme facilitates the stereospecific addition of a hydride from a cofactor, typically NADPH or NADH, and a proton from a proton donor in the active site to the double bond.
The catalytic cycle of OYE involves several key steps. researchgate.netbiorxiv.org First, the flavin mononucleotide (FMN) cofactor within the enzyme is reduced by NADPH or NADH. The reduced FMN then transfers a hydride to the β-carbon of the α,β-unsaturated substrate, which is bound in the active site. This transfer is stereospecific and is followed by the protonation of the α-carbon, typically by a conserved tyrosine residue in the active site. researchgate.net This two-step process results in the saturation of the double bond with a high degree of stereocontrol.
Table 3: Key Residues and Cofactors in the OYE Catalytic Cycle
| Component | Role in the Catalytic Cycle |
| Flavin Mononucleotide (FMN) | Accepts a hydride from NAD(P)H and transfers it to the substrate. |
| NAD(P)H | The ultimate source of the hydride for the reduction. |
| Conserved Tyrosine Residue | Acts as the proton donor to the α-carbon of the substrate. |
Mechanistic studies have elucidated the importance of the active site architecture in orienting the substrate for a specific stereochemical outcome. The precise positioning of the α-bromo-α,β-unsaturated ester within the active site ensures that the hydride attacks from one face of the double bond, leading to the formation of the (S)-enantiomer of the product with high enantiomeric excess. The reaction is a powerful example of biocatalysis, offering a green and efficient route to chiral building blocks like this compound.
Stereochemical Aspects and Chiral Applications of Methyl S 2 Bromobutanoate
Enantioselective Synthesis Strategies Utilizing Methyl (S)-2-Bromobutanoate as a Chiral Synthon
This compound serves as a key chiral synthon, a building block that incorporates a chiral center into a new molecule. researchgate.netnih.govrsc.orgmdpi.com One of the primary strategies for its use involves the substitution of the bromine atom, which allows for the introduction of various functional groups while retaining the (S)-configuration at the C2 position.
A significant method for producing enantiomerically pure this compound is through the biocatalytic reduction of methyl (Z)-2-bromocrotonate. acs.orglookchem.com This process, often employing baker's yeast or isolated Old Yellow Enzymes (OYEs), can yield this compound with a high enantiomeric excess (ee) of 97%. acs.orglookchem.comresearchgate.netresearchgate.netresearchgate.net Interestingly, it has been observed that both (Z)- and (E)-diastereoisomers of α-bromo unsaturated esters produce the same (S)-enantiomer of the reduced product, making the process highly efficient. acs.orgresearchgate.netresearchgate.net
Once obtained, this compound can be used in various synthetic transformations. For instance, it can be reacted with nucleophiles to create a range of chiral compounds. The stereochemical integrity of the chiral center is generally maintained throughout these reactions, making it a reliable method for transferring chirality.
Table 1: Enantioselective Synthesis of this compound
| Precursor | Biocatalyst | Product | Enantiomeric Excess (ee) |
| Methyl (Z)-2-bromocrotonate | Baker's Yeast | (S)-2-bromobutanoic acid | 97% |
| Methyl (Z)-2-bromocrotonate | OYE1–3 | This compound | 97% |
Derivatization for Stereoselective Introduction of Additional Chiral Centers
The derivatization of this compound can be strategically employed to introduce additional chiral centers in a stereoselective manner. The existing stereocenter at the C2 position can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective synthesis.
For example, the reaction of this compound with a chiral nucleophile can lead to the formation of a diastereomeric mixture. However, by carefully selecting the reaction conditions and reagents, it is possible to favor the formation of one diastereomer over the other. This control over diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.
In some cases, the initial chiral center from this compound can direct the formation of a new stereocenter with a high degree of stereocontrol. This is often achieved through the formation of a cyclic intermediate or transition state, where steric and electronic interactions favor a specific orientation of the reactants. Such strategies are essential for the efficient synthesis of enantiomerically pure compounds.
Chiral Pool Applications and Stereogenic Unit Transfer
This compound is a prime example of a chiral pool starting material. semanticscholar.orgup.pt The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes that can be used as starting materials for the synthesis of other chiral compounds. semanticscholar.orgup.ptresearchgate.net The use of chiral pool synthons is an efficient strategy for introducing chirality into a target molecule without the need for asymmetric synthesis or chiral resolution.
The primary application of this compound in the chiral pool is for stereogenic unit transfer. unito.itmdpi.com This means that the (S)-configured stereocenter of the molecule is transferred to the final product, often with high fidelity. This approach is particularly valuable in the synthesis of pharmaceuticals, where the biological activity of a drug is often dependent on its stereochemistry.
The transfer of the stereogenic unit from this compound can be achieved through various chemical transformations, including nucleophilic substitution, alkylation, and coupling reactions. In each case, the goal is to preserve the stereochemical integrity of the C2 center while constructing the desired molecular framework.
Applications in the Synthesis of Chiral Active Pharmaceutical Ingredients (APIs)
This compound is a key intermediate in the synthesis of several chiral active pharmaceutical ingredients (APIs). acs.org Its ability to introduce a specific stereocenter makes it a valuable tool in the pharmaceutical industry.
One of the most notable applications of this compound is in the synthesis of the antiepileptic drug Brivaracetam. unito.it In one synthetic route, racemic methyl 2-bromobutanoate is reacted with optically pure (R)-4-propyl-2-pyrrolidinone in the presence of sodium hydride to form a diastereomeric mixture of the corresponding pyrrolidinone butyrate (B1204436) methyl ester. portico.org This mixture is then subjected to ammonolysis to yield a mixture of amides, which are separated by column chromatography to isolate the desired diastereomer of Brivaracetam. portico.org
Another approach involves the reaction of (R)-methyl-2-bromobutanoate with the HCl salt of methyl 3-(aminomethyl)hexanoate. nih.govacs.org The resulting intermediate undergoes cyclization to form methyl (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoate, a key precursor to Brivaracetam. nih.govacs.org
Table 2: Synthesis of Brivaracetam Precursors using Methyl 2-Bromobutanoate
| Reactant 1 | Reactant 2 | Key Intermediate |
| Racemic Methyl 2-bromobutanoate | (R)-4-propyl-2-pyrrolidinone | Diastereomeric mixture of pyrrolidinone butyrate methyl ester |
| (R)-Methyl-2-bromobutanoate | Methyl 3-(aminomethyl)hexanoate HCl | Methyl (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoate |
Beyond Brivaracetam, this compound is utilized in the synthesis of other pharmacologically relevant chiral scaffolds and natural products. For instance, it is a precursor for the synthesis of robalzotan (B1680709) and ebalzotan, which are potential treatments for anxiety and depression. researchgate.net The synthesis of these compounds often involves a multi-enzymatic cascade reduction of α,β-unsaturated aldehydes, where the stereochemistry is carefully controlled. researchgate.net
Furthermore, this compound has been employed in the synthesis of precursors for the natural antibiotic armentomycin. polimi.it The enantioconvergent nature of the bioreduction of α-bromoesters makes this a particularly attractive route, as a mixture of stereoisomers of the starting material can be converted to a single enantiomer of the product. polimi.it
Control of Diastereoselectivity and Enantioselectivity in Downstream Transformations
The stereocenter in this compound can exert significant control over the stereochemical outcome of subsequent reactions. This is crucial for controlling diastereoselectivity and enantioselectivity in downstream transformations.
For example, in the synthesis of complex molecules, the chiral center of a fragment derived from this compound can influence the approach of a reagent to a nearby prochiral center, leading to the preferential formation of one diastereomer. This substrate-controlled stereoselectivity is a powerful tool in organic synthesis.
In some cases, the use of chiral catalysts in conjunction with substrates derived from this compound can lead to even higher levels of stereocontrol. This "matched" combination of a chiral substrate and a chiral catalyst can result in excellent diastereoselectivity and enantioselectivity, enabling the synthesis of highly pure chiral molecules. The iodocarbocyclization of 4-pentenylmalonate derivatives with a stereogenic center at the allylic position demonstrates high cis-selectivity due to the stereoelectronic control of the oxygenated substituent. nih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Methyl (s)-2-bromobutanoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively. elsevier.com
In a standard ¹H NMR spectrum of methyl 2-bromobutanoate, distinct signals corresponding to the methyl ester protons, the alpha-proton (α-H) at the chiral center, the diastereotopic protons of the adjacent methylene (B1212753) (CH₂) group, and the terminal methyl (CH₃) protons of the ethyl group are observed. The splitting of these signals, known as spin-spin coupling, provides connectivity information. For instance, the α-proton signal appears as a triplet due to coupling with the adjacent CH₂ protons, while the CH₂ protons appear as a multiplet due to coupling with both the α-proton and the terminal CH₃ group. chemguide.co.uk
While standard NMR can confirm the constitution of the molecule, assigning the absolute stereochemistry (S-configuration) directly is not typically feasible. Enantiomers produce identical NMR spectra in an achiral solvent. However, NMR becomes a powerful tool for stereochemical assignment when used with chiral derivatizing agents or chiral solvating agents. These agents react with or interact with the enantiomers to form diastereomers or diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of enantiomeric excess. ntu.edu.sg Furthermore, comparing the obtained NMR data with established reference spectra for the pure (S)-enantiomer serves as a definitive method of stereochemical confirmation. nih.gov
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Data for Methyl 2-bromobutanoate in CDCl₃
| Atom | Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| CH₃ (ethyl) | ¹H | ~1.03 | Triplet |
| CH₂ | ¹H | ~2.10 | Multiplet |
| α-CH | ¹H | ~4.19 | Triplet |
| O-CH₃ | ¹H | ~3.78 | Singlet |
| C=O | ¹³C | ~170 | - |
| α-C | ¹³C | ~45 | - |
| O-CH₃ | ¹³C | ~53 | - |
| CH₂ | ¹³C | ~28 | - |
| CH₃ (ethyl) | ¹³C | ~12 | - |
| Note: Exact chemical shifts can vary depending on the solvent and concentration. chemicalbook.com |
Mass Spectrometry (MS) Techniques for Structural Elucidation of Reaction Products and Derivatives
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to elucidate the structure of its reaction products and derivatives. uni-saarland.de In electron impact (EI) mass spectrometry, the molecule is ionized to form a radical cation (molecular ion, M⁺˙), which can then undergo fragmentation. uni-saarland.de
The mass spectrum of this compound is characterized by several key features. A crucial diagnostic feature is the presence of two molecular ion peaks of nearly equal intensity at m/z 180 and 182. This distinctive isotopic pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. wpmucdn.comneu.edu.tr
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters include α-cleavage, which involves the breaking of bonds adjacent to the carbonyl group. uni-saarland.dearizona.edu This can lead to the loss of the methoxy (B1213986) group (•OCH₃, 31 mass units) to form an acylium ion at m/z 149/151, or the loss of the methoxycarbonyl group (•COOCH₃, 59 mass units). Another significant fragmentation is the cleavage of the carbon-bromine bond, resulting in a fragment at m/z 101. These fragmentation patterns serve as a "fingerprint" for identifying the compound and its derivatives in complex mixtures. udel.edu
Table 2: Characteristic Mass Spectrometry Fragments for Methyl 2-bromobutanoate
| m/z (mass/charge ratio) | Proposed Fragment Ion | Notes |
| 180 / 182 | [CH₃CH₂CH(Br)COOCH₃]⁺˙ | Molecular ion (M⁺˙) peak cluster, showing the 1:1 isotopic signature of Bromine. nih.gov |
| 149 / 151 | [CH₃CH₂CH(Br)CO]⁺ | Loss of the methoxy radical (•OCH₃). uni-saarland.de |
| 101 | [C₅H₉O₂]⁺ | Loss of the Bromine radical (•Br). |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation. uni-saarland.de |
| 57 | [C₄H₉]⁺ | Butyl cation, likely from further fragmentation. docbrown.info |
Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination
Chiral Gas Chromatography (GC) is the primary method for determining the enantiomeric excess (ee) of this compound. uni-muenchen.de This technique separates the (S)- and (R)-enantiomers by using a chiral stationary phase (CSP) within the GC column. gcms.czed.gov The two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities. uni-muenchen.de This differential interaction leads to different retention times, allowing for their separation and quantification. ed.gov
For the analysis of α-bromoesters like Methyl 2-bromobutanoate, stationary phases based on derivatized cyclodextrins are particularly effective. researchgate.net Columns such as Chiraldex B-TA or G-TA have been successfully employed for the kinetic resolution monitoring of this compound. muni.cz The enantiomers are resolved into two separate peaks on the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated from the relative peak areas, providing a precise measure of the stereochemical purity of a sample. muni.cz This method is crucial in asymmetric synthesis and enzymatic reactions where controlling and verifying the enantiomeric ratio is essential. acs.org
Table 3: Chiral Gas Chromatography Parameters
| Parameter | Description |
| Technique | Gas Chromatography (GC) |
| Column Type | Chiral Capillary Column |
| Common Stationary Phases | Derivatized Cyclodextrins (e.g., Chiraldex B-TA, β-DEX). ed.govmuni.cz |
| Principle of Separation | Differential interaction of enantiomers with the Chiral Stationary Phase (CSP). uni-muenchen.de |
| Output | Chromatogram with separated peaks for (R)- and (S)-enantiomers. |
| Primary Application | Determination of Enantiomeric Excess (ee). uni-muenchen.de |
Optical Rotation and Circular Dichroism for Stereochemical Purity Assessment
Optical rotation is a classical technique used to assess the stereochemical purity of chiral compounds like this compound. gcms.cz Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. The (s)-enantiomer is levorotatory (–), while the (R)-enantiomer is dextrorotatory (+). The specific rotation, [α], is a characteristic physical property of a pure enantiomer under specific conditions (e.g., temperature, wavelength, solvent, and concentration).
By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the optical purity, which is often used to estimate the enantiomeric excess. However, this method's accuracy can be compromised by the presence of optically active impurities, and it can be less reliable than chromatographic methods. semanticscholar.org
Circular Dichroism (CD) is a more sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgnih.gov A CD spectrum provides information about the absolute configuration of a molecule. nih.gov By comparing the experimental CD spectrum of a sample with the theoretically calculated spectrum or the spectrum of a known standard, the absolute stereochemistry can be confidently assigned. semanticscholar.org While optical rotation provides a single value, CD spectroscopy provides a full spectrum with multiple data points, making it a more robust and reliable method for stereochemical characterization, especially when combined with quantum mechanical calculations. semanticscholar.orgtorvergata.it
Computational Chemistry and Theoretical Organic Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of methyl (S)-2-bromobutanoate. These studies calculate the molecule's optimized geometry, vibrational frequencies, and electronic properties to predict its stability and reactivity. By employing specific basis sets, such as B3LYP/6-31G(d,p), researchers can determine key parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
DFT calculations also provide information on the distribution of electron density, revealing the electrophilic and nucleophilic centers within the molecule. This is fundamental for understanding how this compound interacts with other reagents. For instance, the calculated Mulliken atomic charges can indicate the partial positive charge on the carbon atom attached to the bromine, marking it as a prime site for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways and Reactivity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO analysis is crucial for predicting its behavior in various reactions.
The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. In this compound, the HOMO is typically localized on the non-bonding orbitals of the bromine and oxygen atoms, making these the sites susceptible to electrophilic attack. The LUMO is primarily located on the antibonding σ* orbital of the C-Br bond, identifying the carbon atom as the electrophilic center for nucleophilic substitution. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
| Molecular Orbital Property | Description |
| HOMO | Represents the outermost electron-containing orbital; acts as the electron donor in reactions. |
| LUMO | Represents the innermost electron-empty orbital; acts as the electron acceptor in reactions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of molecular reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution across a molecule, providing a guide to its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.
For this compound, MEP analysis reveals distinct regions of varying electrostatic potential.
Negative Potential (Red/Yellow): These regions, rich in electrons, are located around the electronegative oxygen atoms of the carbonyl group and the bromine atom. They represent the most likely sites for electrophilic attack.
Positive Potential (Blue): These electron-deficient regions are typically found around the hydrogen atoms and, crucially, the carbon atom bonded to the bromine. This positive region on the carbon atom confirms it as the primary site for nucleophilic attack, which is fundamental to its role in substitution reactions.
Computational Docking Studies of Enzyme-Substrate Interactions in Biocatalysis
Computational docking is a powerful method used to predict the binding mode of a substrate, like this compound, within the active site of an enzyme. These simulations are particularly valuable in the field of biocatalysis for understanding and predicting the enantioselectivity of enzymes, such as lipases, in the kinetic resolution of racemic mixtures.
Docking studies can model the interactions between each enantiomer of methyl 2-bromobutanoate and the amino acid residues of an enzyme's active site. By calculating the binding energy and analyzing the proximity and orientation of the substrate relative to the catalytic residues (e.g., the catalytic triad (B1167595) in lipases), researchers can explain why one enantiomer is hydrolyzed faster than the other. For example, simulations might show that the (S)-enantiomer forms more stable hydrogen bonds or has a more favorable steric fit within the active site compared to the (R)-enantiomer, leading to a lower activation energy for its conversion.
Theoretical Insights into Stereochemical Outcomes and Transition State Energetics
Theoretical chemistry offers deep insights into why a particular stereochemical outcome is favored in a reaction. This is achieved by calculating the energies of the transition states for different possible reaction pathways. The stereoselectivity of a reaction involving this compound is ultimately governed by the relative energy barriers of the competing pathways.
For instance, in a classic S_N2 reaction with a nucleophile, theoretical models can compute the activation energy for the backside attack that leads to an inversion of stereochemistry. These calculations can be compared to the energy required for a hypothetical frontside attack that would result in retention of configuration. By demonstrating a significantly lower energy barrier for the backside attack transition state, these theoretical studies provide a quantitative explanation for the Walden inversion typically observed in S_N2 reactions. This predictive power is essential for designing synthetic strategies that yield products with a specific, desired stereochemistry.
Future Perspectives and Emerging Research Avenues
Development of Novel Stereoselective Catalytic Systems for α-Haloester Synthesis
The synthesis of α-haloesters with high stereocontrol is a persistent challenge in organic chemistry. Research is increasingly focused on developing novel catalytic systems that can provide high yields and enantioselectivity under mild conditions. Transition-metal catalysis, particularly with earth-abundant metals like iron, is a promising frontier. Iron-catalyzed asymmetric radical reactions have emerged as a powerful tool for creating chiral centers. rsc.org For instance, enantioselective cross-coupling reactions between α-haloesters and aryl Grignard reagents, facilitated by chiral iron catalysts, can produce complex chiral molecules. rsc.org Mechanistic studies suggest these reactions may proceed through an out-of-cage radical pathway, where the chiral ligand environment around the metal center dictates the stereochemical outcome. rsc.org
Organocatalysis also presents a robust alternative for the enantioselective synthesis of chiral halogenated compounds. researchgate.net Chiral amine catalysts, such as Jørgensen-Hayashi catalysts and derivatives of cinchona alkaloids, have been successfully employed for the α-halogenation of aldehydes and other related transformations. researchgate.net The development of new bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously is an active area of research, promising even greater control over the stereoselectivity of the halogenation step. nih.gov
| Catalytic System | Catalyst Type | Reaction Type | Key Advantages | Ref. |
| Iron-based Catalysts | Transition Metal | Asymmetric Radical Cross-Coupling | Utilizes abundant, low-toxicity metal; enables novel bond formations. | rsc.org |
| Chiral Amine Catalysts | Organocatalyst | Asymmetric α-Halogenation | Metal-free, avoids toxic heavy metals; high enantioselectivity. | researchgate.net |
| Palladium Catalysts | Transition Metal | Cross-Coupling (e.g., Suzuki, Stille) | High functional group tolerance; versatile for C-C bond formation. | nih.govresearchgate.net |
| Enoate Reductases | Biocatalyst (Enzyme) | Asymmetric Bioreduction | Extremely high stereoselectivity (often >97% ee); green reaction conditions (water). | acs.orgacs.org |
Integration of Chemoenzymatic Cascade Processes for Enhanced Synthetic Efficiency
Cascade reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. researchgate.net The integration of chemical catalysts and biocatalysts (enzymes) into chemoenzymatic cascades is a particularly powerful strategy. rsc.orgmdpi.com
A prime example relevant to Methyl (S)-2-bromobutanoate is the use of Enoate reductases from the Old Yellow Enzyme (OYE) family. acs.orgacs.org These enzymes can reduce the carbon-carbon double bond of α-bromo unsaturated esters with near-perfect stereoselectivity. acs.org A chemoenzymatic process can be designed where a chemical step first generates the unsaturated precursor, Methyl (Z)-2-bromocrotonate, which is then reduced in the same pot by an OYE enzyme to yield this compound with an enantiomeric excess (ee) of 97%. acs.orgacs.org
Future research aims to develop more sophisticated cascades by combining multiple catalysts that are often incompatible. researchgate.net Strategies include enzyme immobilization and the use of Pickering emulsions, where nanoparticle catalysts also act as emulsifiers to encapsulate enzymes, allowing different reaction types to proceed in harmony. rsc.org Such integrated systems can transform simple starting materials into complex chiral products with remarkable efficiency. researchgate.net
Application of Green Chemistry Principles in the Synthesis of Chiral Halogenated Esters
The principles of green chemistry are increasingly influencing the design of synthetic routes. rroij.comrsc.org The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. diva-portal.org
In the context of chiral halogenated esters, several green chemistry principles are being actively explored:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rroij.com Biocatalytic reductions, such as the OYE-mediated synthesis of this compound, exhibit high atom economy. acs.orgacs.org
Use of Safer Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives like water or supercritical CO₂ is a key objective. researchgate.net Enzymatic reactions are particularly well-suited to aqueous media. acs.org
Catalysis over Stoichiometric Reagents : Using catalytic amounts of a substance (e.g., an enzyme or a transition metal complex) is inherently less wasteful than using stoichiometric reagents. rsc.orgresearchgate.net
Use of Renewable Feedstocks : While not yet widely implemented for this specific compound, a long-term goal is to derive starting materials from renewable biomass rather than petrochemical sources. rsc.org
The enzymatic synthesis of this compound using baker's yeast or isolated OYE enzymes exemplifies these principles, utilizing water as a solvent and operating under mild temperature and pressure conditions. acs.org
Exploration of New Synthetic Applications and Biological Targets for this compound
As a chiral building block, this compound is a valuable starting material for the synthesis of more complex molecules. lookchem.com Its utility stems from the presence of multiple reactive sites: the ester can be hydrolyzed or transesterified, and the bromine atom can be displaced by a variety of nucleophiles via Sₙ2 reactions, proceeding with inversion of stereochemistry.
Emerging research focuses on using this and similar α-haloesters in novel carbon-carbon bond-forming reactions. For example, they are used in Reformatsky reactions to synthesize β-hydroxy esters chemicalbook.comacs.org and in photoredox-catalyzed reactions where single-electron transfer generates a radical intermediate for subsequent transformations. acs.org These methods provide access to molecular architectures that are difficult to obtain through traditional means. researchgate.net
Furthermore, there is ongoing exploration into new biological targets for compounds derived from this compound. Chiral molecules play a critical role in pharmacology, as different enantiomers of a drug can have vastly different biological activities. diva-portal.org By incorporating the stereocenter from this compound, medicinal chemists can synthesize libraries of new compounds for screening against a wide range of diseases, potentially leading to the discovery of novel therapeutic agents. nih.gov
Advanced In-Situ Monitoring Techniques for Reaction Progress and Stereochemical Control
To optimize complex stereoselective reactions, it is crucial to understand their kinetics, identify transient intermediates, and precisely determine endpoints. Advanced in-situ monitoring techniques, which analyze the reaction as it happens within the reactor, are indispensable tools for this purpose. spectroscopyonline.com
Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) are increasingly being applied for real-time analysis. spectroscopyonline.commt.com For example, using a probe-based FTIR system (like ReactIR), chemists can monitor the concentration of reactants, products, and key intermediates in real-time, even in low-temperature reactions like those involving enolates. mt.com This allows for precise control over reaction conditions to maximize yield and stereoselectivity.
For stereochemical control, the development of in-situ methods to measure enantiomeric excess is a major goal. While offline techniques like chiral chromatography are the current standard, research into chiral sensors and spectroscopic methods that can differentiate between enantiomers in the reaction mixture could revolutionize the optimization of asymmetric syntheses. spectroscopyonline.com This would enable dynamic control over the reaction to ensure the highest possible stereochemical purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
